Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate
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Overview
Description
Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate is a chemical compound with the molecular formula C10H9ClN2O2 It is a derivative of nicotinic acid and features a cyano group, a chloro group, and two methyl groups attached to the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate typically involves the reaction of 6-chloronicotinic acid with appropriate reagents to introduce the cyano and methyl groups. One common method involves the esterification of 6-chloronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The cyano group can be introduced through a nucleophilic substitution reaction using cyanide salts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-2-methoxynicotinate: Similar structure but with a methoxy group instead of a cyano group.
6-Chloro-2,3-dimethylnicotinate: Lacks the cyano group and has different substitution patterns.
Uniqueness
Methyl 6-chloro-2-cyano-4,5-dimethylnicotinate is unique due to the presence of both cyano and chloro groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 6-chloro-2-cyano-4,5-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-6(2)9(11)13-7(4-12)8(5)10(14)15-3/h1-3H3 |
InChI Key |
SIKKYLVRWMJTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1C(=O)OC)C#N)Cl)C |
Origin of Product |
United States |
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